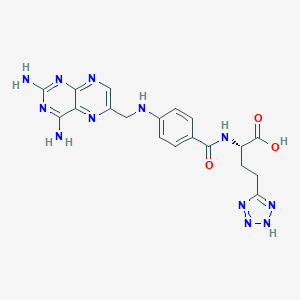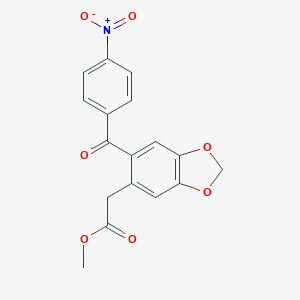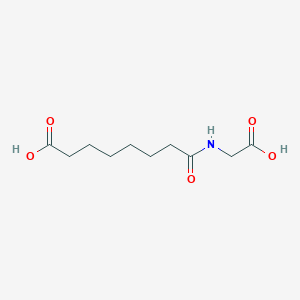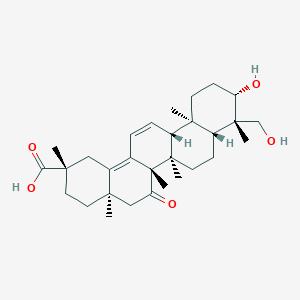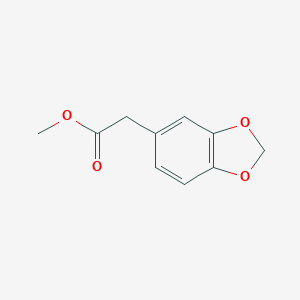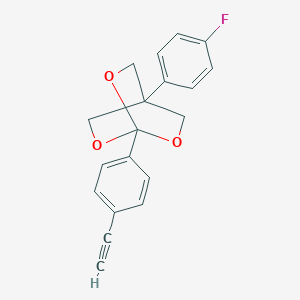
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its transporters are responsible for regulating its levels in the brain. TBOA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Effets Biochimiques Et Physiologiques
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to have a variety of biochemical and physiological effects. In addition to its role in regulating glutamate levels, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to modulate the activity of various ion channels and receptors in the brain. It has also been shown to have anti-inflammatory properties and to modulate the activity of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in lab experiments is its high potency and selectivity for glutamate transporters. This makes it a valuable tool for studying the role of glutamate in the brain. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has some limitations as well. It can be toxic to cells at high concentrations, and its effects on other neurotransmitters and signaling pathways in the brain are not well understood.
Orientations Futures
There are several potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-. One area of interest is the development of new and more selective glutamate transporter inhibitors. Another area of interest is the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in the development of new treatments for neurological disorders such as epilepsy and stroke. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- and its potential applications in scientific research.
Méthodes De Synthèse
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- can be synthesized through a multi-step process involving various chemical reactions. The most commonly used method involves the reaction of 4-ethynylphenylboronic acid with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 1,3-dioxolane in the presence of a catalyst to yield 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used extensively in scientific research, particularly in the field of neuroscience. Its ability to inhibit glutamate transporters makes it a valuable tool for studying the role of glutamate in the brain. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used to investigate the mechanisms underlying various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Numéro CAS |
131541-24-7 |
|---|---|
Nom du produit |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- |
Formule moléculaire |
C19H15FO3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
1-(4-ethynylphenyl)-4-(4-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15FO3/c1-2-14-3-5-16(6-4-14)19-21-11-18(12-22-19,13-23-19)15-7-9-17(20)10-8-15/h1,3-10H,11-13H2 |
Clé InChI |
ILVPAHNZXOTPCE-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F |
SMILES canonique |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F |
Autres numéros CAS |
131541-24-7 |
Synonymes |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluoropheny l)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



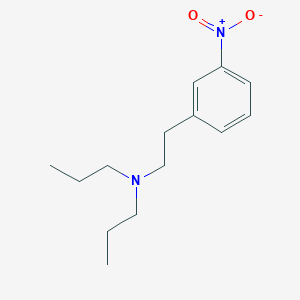


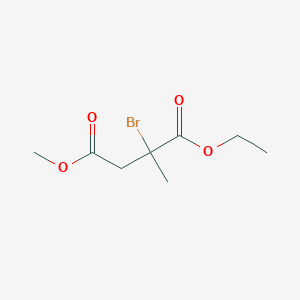
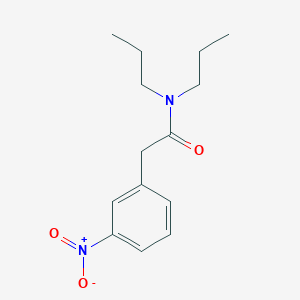
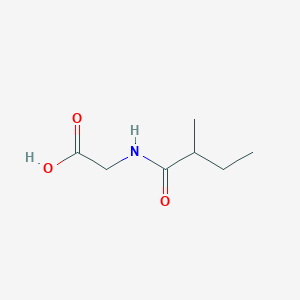
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
